5-Bromo-1,3-dimethyl-2-nitrobenzene

Descripción general

Descripción

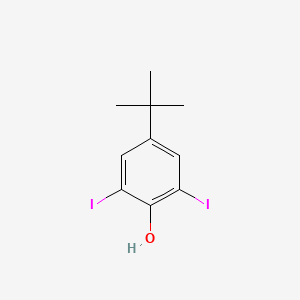

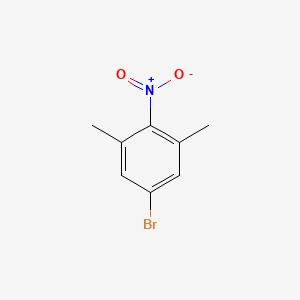

5-Bromo-1,3-dimethyl-2-nitrobenzene is an organic compound with the chemical formula C8H8BrNO2 . It belongs to the class of nitro compounds , which are characterized by the presence of a nitro group (−NO2) attached to an aromatic ring. Nitro compounds play a significant role in organic synthesis and have diverse applications .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The systematic name for this compound follows the IUPAC rules, resulting in the name 2-bromo-1,3-dimethyl-4-nitrobenzene .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Phenothiazines

5-Bromo-1,3-dimethyl-2-nitrobenzene is utilized in the synthesis of phenothiazines via Smiles rearrangement. Phenothiazines possess a wide spectrum of pharmacological activities and are used as neuroleptics, diuretics, sedatives, antihistamines, and analgesics. They have also shown significant effects against cancer. The compound is involved in the preparation of 3-bromo/1,2-dimethylphenothiazines, highlighting its significance in creating medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).

Reactivity in Ionic Liquids

Research demonstrates the unique reactivity of the radical anions of derivatives of this compound in room-temperature ionic liquids. This reactivity is highlighted by the formation of nitrobenzene radical anion and bromide ions, showcasing the compound's potential in facilitating novel reactions and suggesting its utility in innovative chemical processes (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

Electrophilic Bromination

The compound is implicated in the electrophilic bromination processes. Notably, it acts as a substrate for highly active brominating agents, leading to the formation of specific bromo-nitrotoluene derivatives. This demonstrates its role in typical electrophilic bromination of aromatic compounds, indicating its importance in synthetic chemistry (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Vibrational Spectroscopy Study

A detailed vibrational spectroscopy study of this compound (under different names) has been conducted. The study employed FTIR and FT-Raman spectroscopy and involved extensive theoretical analysis including density functional theory and NBO analysis. This research underlines the compound's utility in spectroscopic studies, contributing to our understanding of molecular structures and vibrations (Seshadri & Padmavathy, 2018).

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-1,3-dimethyl-2-nitrobenzene are the aromatic compounds in the system . The compound interacts with these aromatic compounds through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the bromination of aromatic compounds . The compound acts as an electrophile, introducing a bromine atom into the aromatic ring. This results in the formation of bromoarenes, which can undergo various reactions that involve bromine exchange .

Result of Action

The molecular and cellular effects of this compound’s action involve the modification of the aromatic compounds in the system. By introducing a bromine atom into the aromatic ring, the compound alters the chemical structure and properties of these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment can also influence its action through interactions or competition for the same targets.

Análisis Bioquímico

Biochemical Properties

The nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . The electrophilic substitution reactions of benzene, where the substituent is electron withdrawing (NO2), generally produces the 1,3-isomer .

Propiedades

IUPAC Name |

5-bromo-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBIBDKTQQOFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474754 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76435-22-8 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)